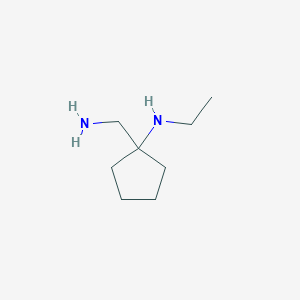

(1-Aminomethyl-cyclopentyl)-ethyl-amine

描述

Significance of Amine Functionalities in Advanced Chemical Systems

Amines are organic derivatives of ammonia (B1221849), characterized by a nitrogen atom with a lone pair of electrons, which confers basicity and nucleophilicity to the molecule. amerigoscientific.com They are classified as primary (R-NH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen. amerigoscientific.com This simple classification belies the vast chemical diversity and functional importance of amines. In biological systems, the amine functionality is a cornerstone of amino acids, proteins, nucleic acids, and many neurotransmitters. researchgate.net In medicinal chemistry, amines are present in more than half of all small-molecule drugs, where they often play a crucial role in binding to biological targets through hydrogen bonding or ionic interactions. numberanalytics.comresearchgate.net The ability to tune the basicity (pKa) of an amine is a key strategy in drug design to optimize a molecule's solubility, permeability, and pharmacokinetic profile. drughunter.com Beyond pharmaceuticals, amines are integral to the synthesis of polymers, dyes, agrochemicals, and as catalysts in a multitude of chemical reactions. amerigoscientific.combasf.com

The Cyclopentyl Moiety: Structural Characteristics and Research Relevance

The cyclopentyl group is a five-membered aliphatic carbocycle. Unlike its six-membered counterpart, cyclohexane, which can adopt a strain-free chair conformation, cyclopentane (B165970) exists in a perpetual state of conformational flux, rapidly interconverting between "envelope" and "twist" forms to alleviate angular and torsional strain. This conformational flexibility, combined with its increased lipophilicity compared to linear alkyl chains, makes the cyclopentyl moiety a valuable component in molecular design. fiveable.me

In medicinal chemistry, the incorporation of a cyclopentyl ring can improve metabolic stability by blocking sites susceptible to enzymatic oxidation. nih.gov It can also serve to rigidly orient substituents in three-dimensional space, which can enhance binding affinity to a biological target by reducing the entropic penalty of binding. fiveable.meresearchgate.net The unique geometry of the cyclopentyl ring allows it to fill hydrophobic pockets in enzymes and receptors effectively. nih.gov

Positioning of (1-Aminomethyl-cyclopentyl)-ethyl-amine within Aliphatic and Cyclic Amine Chemistry

This compound, with the systematic IUPAC name N-ethyl-1-(aminomethyl)cyclopentan-1-amine, is a fascinating hybrid molecule. Its structure features a cyclopentyl ring that is geminally disubstituted at the C1 position with both an aminomethyl group (-CH₂NH₂) and an ethylamino group (-NHCH₂CH₃).

This unique arrangement confers several distinct chemical characteristics:

Diamino Compound: It is an aliphatic diamine, possessing both a primary amine (part of the aminomethyl group) and a secondary amine (the ethylamino group). basf.com

Steric Hindrance: Both amino groups are attached to a quaternary carbon, which is part of the cyclopentyl ring. This creates a sterically hindered environment around the point of attachment.

Basicity: Like other aliphatic amines, both nitrogen atoms possess lone pairs of electrons and are basic. The secondary amine is generally expected to be slightly more basic than the primary amine in the gas phase, though solvation effects in an aqueous medium can alter this relationship.

Reactivity: The presence of two nucleophilic nitrogen centers opens up possibilities for complex reactions, such as the formation of cyclic derivatives (e.g., piperazinones) or serving as a bidentate ligand in coordination chemistry.

The combination of a rigid cyclic scaffold with two flexible amine-containing side chains positions this molecule as an interesting building block for creating more complex molecular architectures.

Overview of Key Research Areas Pertaining to this compound

While specific research focused solely on this compound is not prominent in publicly available literature, its structural motifs suggest several potential areas of investigation based on the applications of analogous compounds.

Medicinal Chemistry: 1,2-diamines and other vicinal diamine structures are important pharmacophores in various drug classes. acs.orgnih.gov The rigid cyclopentyl core combined with the two amine groups could be explored for the development of novel receptor ligands or enzyme inhibitors. The specific stereochemistry and conformational restriction imposed by the cyclopentyl ring could lead to high selectivity for a particular biological target. fiveable.me

Chelating Agents and Catalysis: The presence of two nitrogen atoms in close proximity suggests potential as a bidentate chelating ligand for transition metals. Such metal complexes could be investigated for catalytic activity in various organic transformations. The specific bite angle and steric bulk imposed by the 1,1-disubstituted cyclopentyl frame would be a key determinant of the resulting complex's properties. nih.gov

Polymer and Materials Science: Aliphatic diamines are fundamental building blocks for polymers such as polyamides and polyureas. tri-iso.com The unique structure of this compound, with its combination of primary and secondary amines and a bulky cyclic core, could be used to synthesize specialty polymers with tailored thermal and mechanical properties.

Physicochemical and Synthetic Profile

Due to the limited availability of experimental data for this compound, the following tables include computed data for structurally similar compounds to provide a comparative context.

Table 1: Estimated Physicochemical Properties of this compound Note: These values are estimated based on chemical principles and data from analogous structures, as direct experimental or computed data is not widely available.

| Property | Estimated Value |

|---|---|

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | N-ethyl-1-(aminomethyl)cyclopentan-1-amine |

| Boiling Point | ~180-200 °C (at 760 mmHg) |

| Density | ~0.9 g/cm³ |

| pKa (most basic) | ~10-11 |

| LogP | ~1.5 - 2.0 |

Table 2: Computed Properties of Structurally Related Compounds

| Property | 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine | N-Ethylcyclopentanamine |

|---|---|---|

| Molecular Formula | C₉H₂₀N₂ | C₇H₁₅N |

| Molecular Weight | 156.27 g/mol | 113.20 g/mol |

| XLogP3 | 0.8 | 1.9 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 1 |

Plausible Synthetic Routes

The synthesis of this compound can be envisioned through several established organic chemistry methodologies. A highly plausible and efficient method would be reductive amination . wikipedia.org

One potential reductive amination pathway could start from 1-(ethylamino)cyclopentane-1-carbonitrile. This intermediate could be synthesized from cyclopentanone (B42830) via a Strecker-type reaction with ethylamine (B1201723) and a cyanide source. Subsequent reduction of the nitrile group (e.g., using lithium aluminum hydride or catalytic hydrogenation) would yield the target primary amine, this compound.

Alternatively, a stepwise approach could be employed:

Synthesis of 1-aminocyclopentane-1-carbonitrile: This can be achieved through a Strecker synthesis on cyclopentanone using ammonia and cyanide.

Reduction of the nitrile: The nitrile group can be reduced to a primary amine (aminomethyl group) using a strong reducing agent.

N-Alkylation: The resulting 1-(aminomethyl)cyclopentanamine (B1595182) could then be selectively N-ethylated on one of the amino groups. Controlling the selectivity to achieve mono-ethylation on the ring-attached nitrogen would be a key challenge in this route, likely requiring protecting group strategies.

A more direct, albeit potentially lower-yielding, approach could involve the reductive amination of 1-amino-1-formylcyclopentane with ethylamine. organic-chemistry.org

Structure

3D Structure

属性

分子式 |

C8H18N2 |

|---|---|

分子量 |

142.24 g/mol |

IUPAC 名称 |

1-(aminomethyl)-N-ethylcyclopentan-1-amine |

InChI |

InChI=1S/C8H18N2/c1-2-10-8(7-9)5-3-4-6-8/h10H,2-7,9H2,1H3 |

InChI 键 |

VRESENKXXGHITO-UHFFFAOYSA-N |

规范 SMILES |

CCNC1(CCCC1)CN |

产品来源 |

United States |

Chemical Reactivity and Transformation of 1 Aminomethyl Cyclopentyl Ethyl Amine

Fundamental Reaction Pathways of Primary and Secondary Amine Functional Groups

The dual amine functionalities of (1-Aminomethyl-cyclopentyl)-ethyl-amine endow it with a rich chemical reactivity, primarily characterized by its nucleophilic and basic nature.

Both the primary and secondary amine groups possess a lone pair of electrons on the nitrogen atom, making them effective nucleophiles. This inherent nucleophilicity drives their reactions with a wide array of electrophilic species. The general order of nucleophilicity for amines is often secondary > primary > tertiary, although this can be influenced by steric factors. In the case of this compound, the secondary amine is expected to be the more reactive nucleophilic center, though the steric bulk of the adjacent cyclopentyl group may temper this reactivity.

Common electrophiles that react with such amines include:

Alkyl Halides: Undergo nucleophilic substitution to form more substituted amines.

Acyl Halides and Anhydrides: React to form amides.

Aldehydes and Ketones: Form imines (from the primary amine) or enamines (from the secondary amine) as intermediates, which can be subsequently reduced to form new amines.

Epoxides: Ring-opening of epoxides to yield amino alcohols.

The table below illustrates the expected products from the reaction of this compound with various electrophiles, highlighting the differential reactivity of the primary and secondary amine groups.

| Electrophile | Primary Amine Product | Secondary Amine Product |

| Methyl Iodide | (1-(Methylaminomethyl)-cyclopentyl)-ethyl-amine | (1-Aminomethyl-cyclopentyl)-ethyl-methyl-ammonium iodide |

| Acetyl Chloride | N-((1-(Ethylamino)cyclopentyl)methyl)acetamide | N-(1-(Aminomethyl)cyclopentyl)-N-ethylacetamide |

| Cyclohexanone | 1-((Cyclohexylideneamino)methyl)-N-ethylcyclopentanamine | 1-((1-Enaminocyclohexyl)methyl)-N-ethylcyclopentanamine |

| Propylene Oxide | 1-((1-(Ethylamino)cyclopentyl)methylamino)propan-2-ol | 1-((N-ethyl-N-(2-hydroxypropyl)amino)methyl)cyclopentanamine |

This table presents hypothetical reaction products based on general principles of amine reactivity.

The basicity of amines is a fundamental property, quantified by the pKa of their conjugate acids. For a diamine like this compound, two protonation steps are possible, corresponding to two distinct pKa values. The first protonation will occur at the more basic nitrogen atom, which is typically the one that is more electron-rich and less sterically hindered. In aqueous media, the basicity of alkylamines is influenced by a combination of inductive effects, solvation effects, and steric hindrance.

The alkyl groups (ethyl and cyclopentylmethyl) are electron-donating, increasing the electron density on the nitrogen atoms and thus their basicity compared to ammonia (B1221849). However, the steric bulk around the nitrogen atoms can hinder solvation of the protonated amine, which can decrease basicity. A comprehensive study of the basicity of various diamines in different media (gas phase, acetonitrile, and tetrahydrofuran) revealed that basicity trends are highly dependent on the solvent due to these competing effects. chemguide.co.uk

For this compound, it is anticipated that the secondary amine would be slightly more basic than the primary amine due to the presence of two electron-donating alkyl groups, although steric factors may play a significant role. The protonation equilibria can be represented as follows:

H₂N-CH₂-C(C₅H₈)-NH-CH₂CH₃ + H₃O⁺ ⇌ H₂N-CH₂-C(C₅H₈)-N⁺H₂-CH₂CH₃ + H₂O (pKa₁) H₂N-CH₂-C(C₅H₈)-N⁺H₂-CH₂CH₃ + H₃O⁺ ⇌ H₃N⁺-CH₂-C(C₅H₈)-N⁺H₂-CH₂CH₃ + H₂O (pKa₂)

The table below provides estimated pKa values for this compound in water, based on typical values for structurally similar primary and secondary amines.

| Protonation Step | Estimated pKa in Water |

| First Protonation (pKa₁) | ~10.5 - 11.0 |

| Second Protonation (pKa₂) | ~8.0 - 8.5 |

These pKa values are estimations based on data for similar aliphatic amines and have not been experimentally determined for this specific compound.

Formation of Complex Scaffolds Utilizing this compound as a Building Block

The dual amine functionality of this compound makes it a valuable building block for the synthesis of more complex molecular scaffolds, particularly nitrogen-containing heterocycles. By reacting with bifunctional electrophiles, the diamine can undergo cyclization reactions to form various ring systems.

One such application is in the synthesis of cyclic ureas. The reaction of a diamine with phosgene (B1210022) or a phosgene equivalent, or more environmentally friendly reagents like carbon dioxide, can lead to the formation of a cyclic urea. epa.govrsc.org In the case of this compound, this would result in a spirocyclic compound containing a diazepine-2-one ring fused to the cyclopentane (B165970) ring. Such structures are of interest in medicinal chemistry due to their rigid three-dimensional arrangement. The synthesis of cyclic ureas from diamines and CO2 has been shown to be effectively catalyzed by cerium oxide. rsc.org

Another important class of heterocycles that can be synthesized from diamines are pyrimidines. The condensation of a 1,3-diamine with a 1,3-dicarbonyl compound or its equivalent is a classical method for pyrimidine (B1678525) synthesis. While this compound is a 1,1-diamine, it can be envisioned to react with appropriate reagents to form related heterocyclic systems. For instance, reaction with a β-keto ester could potentially lead to the formation of a dihydropyrimidinone derivative. The synthesis of pyrimidines from amidines, which can be derived from amines, is a well-established route. mdpi.com

Furthermore, the synthesis of benzodiazepines, a class of compounds with significant pharmacological activity, often involves the condensation of a diamine with a suitable carbonyl compound or its derivative. The intramolecular C-N bond coupling and ring-opening of azetidines is a modern approach to synthesizing functionalized 1,4-benzodiazepine (B1214927) derivatives. mdpi.com

Below is a table of hypothetical complex scaffolds that could be synthesized from this compound, with estimated yields based on analogous literature preparations.

Table 2: Hypothetical Synthesis of Complex Scaffolds from this compound

Advanced Spectroscopic and Chromatographic Characterization of 1 Aminomethyl Cyclopentyl Ethyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the compound's constitution.

The ¹H and ¹³C NMR spectra provide the initial, fundamental information about the molecular structure. Based on the analysis of structurally similar compounds, a predicted set of chemical shifts for (1-Aminomethyl-cyclopentyl)-ethyl-amine can be established.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the aminomethyl group, and the cyclopentyl ring. The protons on the two amine groups (-NH₂ and -NH-) would appear as broad singlets, the exact chemical shift of which can be concentration and solvent-dependent. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a corresponding triplet for the methyl protons. docbrown.info The aminomethyl (-CH₂-) protons, being adjacent to a stereocenter and a primary amine, would likely appear as a singlet or a complex multiplet. The eight protons on the cyclopentyl ring are diastereotopic and would produce complex, overlapping multiplets in the aliphatic region.

Carbon (¹³C) NMR: Due to the wider chemical shift range, the proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon environment in the molecule. pressbooks.pub The quaternary carbon of the cyclopentyl ring (C1) would appear at a characteristic downfield shift due to the two nitrogen substituents. The four methylene carbons of the cyclopentyl ring would likely show two distinct signals due to symmetry. The aminomethyl carbon, the ethyl methylene carbon, and the ethyl methyl carbon would each give rise to a separate signal. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. pressbooks.pubcompoundchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| -CH₂-CH₃ | ~1.10 | Triplet (t) | ~15 |

| Cyclopentyl -CH₂- | ~1.50 - 1.80 | Multiplet (m) | ~25 |

| Cyclopentyl -CH₂- | ~1.50 - 1.80 | Multiplet (m) | ~35 |

| -NH₂ & -NH- | Variable (Broad) | Singlet (br s) | N/A |

| -CH₂-CH₃ | ~2.65 | Quartet (q) | ~44 |

| -CH₂-NH₂ | ~2.75 | Singlet (s) | ~53 |

| Cyclopentyl C-N | N/A | N/A | ~65 |

Note: Predicted values are based on data from analogous compounds and general chemical shift principles. Actual experimental values may vary based on solvent and other conditions. docbrown.infoorganicchemistrydata.orgcarlroth.com

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecule. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. wikipedia.org For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show complex correlations among the various protons of the cyclopentyl ring, helping to trace the through-bond connectivities within the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com An HSQC spectrum would definitively link each proton signal (e.g., the ethyl -CH₂- and -CH₃, the aminomethyl -CH₂-, and the cyclopentyl -CH₂- protons) to its corresponding carbon signal in the ¹³C spectrum. This is crucial for resolving ambiguities, especially in the crowded aliphatic region of the ¹H spectrum.

Correlations from the aminomethyl protons (-CH₂NH₂) to the quaternary cyclopentyl carbon (C1).

Correlations from the ethyl methylene protons (-NHCH ₂CH₃) to the quaternary cyclopentyl carbon (C1).

Correlations from the cyclopentyl protons to the quaternary C1 and the aminomethyl carbon. These correlations would unambiguously establish the connection of both the aminomethyl and the ethylamine (B1201723) moieties to the same carbon atom of the cyclopentyl ring, thus confirming the 1,1-disubstitution pattern.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₁₈N₂), HRMS can determine the molecular mass to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula, as the measured exact mass can be distinguished from other combinations of atoms that might have the same nominal mass. The presence of two nitrogen atoms means the molecular ion will have an even nominal mass, consistent with the nitrogen rule. libretexts.org

Table 2: Molecular Mass Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₈N₂ |

| Nominal Mass | 142 Da |

| Monoisotopic Mass | 142.146999 u |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) which is then fragmented by collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a fingerprint for the molecule, confirming its structure. For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

Key predicted fragmentation pathways for this compound include:

Loss of an ethyl radical: Alpha-cleavage at the secondary amine could lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a prominent fragment ion.

Loss of an aminomethyl-cyclopentyl radical: The alternative alpha-cleavage at the secondary amine involves the loss of the entire aminomethyl-cyclopentyl group.

Ring-opening and subsequent fragmentation: The cyclopentyl ring itself can fragment, often by losing ethene (C₂H₄), a common pathway for cyclopentane (B165970) derivatives. docbrown.info

Cleavage at the primary amine: Alpha-cleavage adjacent to the primary amine can result in the loss of the cyclopentyl-ethylamine radical, leaving a [CH₂=NH₂]⁺ fragment at m/z 30.

Table 3: Predicted Key MS/MS Fragment Ions for [C₈H₁₈N₂ + H]⁺

| m/z (Predicted) | Proposed Fragment Structure / Loss | Fragmentation Pathway |

| 143.1546 | [M+H]⁺ | Parent Ion |

| 114.1179 | [M+H - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |

| 84.0808 | [C₅H₈NH₂]⁺ | Cleavage of C-N bond |

| 72.0808 | [C₄H₈N]⁺ | Ring fragmentation |

| 58.0651 | [C₃H₈N]⁺ | α-cleavage, ethylamine fragment |

| 30.0338 | [CH₄N]⁺ | α-cleavage, [CH₂NH₂]⁺ fragment |

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or byproducts, as well as for performing quantitative analysis.

Gas Chromatography (GC): Due to the presence of polar primary and secondary amine groups, direct analysis of this compound by GC can be challenging, often resulting in poor peak shape (tailing) due to interaction with the stationary phase. labrulez.com To overcome this, derivatization is commonly employed. Acylation or silylation of the amine groups increases volatility and reduces polarity, leading to sharp, symmetrical peaks suitable for accurate quantification, typically with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). oup.comresearchgate.net

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of this compound. Reversed-phase HPLC, using a C18 stationary phase with a mobile phase consisting of an acetonitrile/water or methanol/water gradient containing a modifier like formic acid or trifluoroacetic acid to ensure protonation of the amines and good peak shape, would be the standard approach.

Chiral Chromatography: The C1 carbon of the cyclopentyl ring is a stereocenter, meaning this compound exists as a pair of enantiomers. The separation of these enantiomers is crucial in many applications and can be achieved using chiral chromatography. This involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification. acs.orgphenomenex.com The enantiomeric excess (% ee) can be determined by integrating the peaks corresponding to each enantiomer. researchgate.netnsf.gov

Quantitative analysis by either GC or LC would involve creating a calibration curve using standards of known concentration and measuring the peak area of the analyte in the sample.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. mdpi.com For primary and secondary amines like this compound, which may exhibit poor retention on reverse-phase columns and lack a strong UV chromophore, HPLC methods often necessitate derivatization to enhance detection and improve chromatographic behavior. mdpi.comthermofisher.com

Method development for purity assessment involves screening various stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions. The separation of potential isomers, including positional isomers that might arise during synthesis, requires high-resolution columns and optimized gradient elution profiles.

To overcome the detection challenges associated with aliphatic amines, pre-column derivatization is a widely adopted strategy. thermofisher.comacademicjournals.org This process involves reacting the analyte with a reagent to attach a chromophoric or fluorophoric tag, significantly increasing the sensitivity of UV or fluorescence detectors. thermofisher.com For a molecule like this compound, reagents that react with both primary and secondary amines are particularly useful.

Several derivatizing agents are available, each with specific reaction conditions and detection characteristics. mdpi.com The choice of reagent depends on the desired sensitivity and the specific functional groups present in the analyte. youtube.com

Table 1: Common Derivatization Reagents for HPLC Analysis of Amines

| Derivatizing Reagent | Abbreviation | Target Moiety | Detection Method | Key Characteristics |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Rapid reaction at room temperature; forms stable derivatives. thermofisher.com |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence | Reacts under mild conditions to form highly fluorescent derivatives. thermofisher.com |

| Dansyl chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence | Produces intensely fluorescent derivatives. |

| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV (254 nm) | Reacts to form phenylthiocarbamyl (PTC) derivatives. academicjournals.org |

The derivatization process itself must be optimized and validated to ensure complete reaction, avoid the formation of by-products, and guarantee the stability of the resulting derivative. nih.gov Automated pre-column derivatization systems can enhance reproducibility and reduce manual errors. thermofisher.comresearchgate.net

Since this compound possesses a chiral center at the C1 position of the cyclopentane ring, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial, particularly in pharmaceutical applications where enantiomers can have different pharmacological activities. Chiral HPLC is the predominant method for this purpose. heraldopenaccess.us

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of chiral amines. mdpi.comyakhak.org The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. umn.edu For accurate quantification, the method must be validated for linearity, precision, and accuracy. umn.edu

Table 2: Exemplary Chiral HPLC Parameters for Amine Separation

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) yakhak.org |

| Column | Chiralpak® IA, Chiralcel® OD-H yakhak.org |

| Mobile Phase | n-Hexane/Isopropanol or n-Hexane/Ethanol with additives researchgate.net |

| Additives | Triethylamine (TEA) or Diethylamine (DEA) to improve peak shape |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 254 nm (after derivatization) or appropriate wavelength |

In some cases, indirect methods involving pre-column derivatization with a chiral derivatizing agent can be used. This creates a pair of diastereomers that can then be separated on a standard achiral HPLC column. heraldopenaccess.usnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. researchgate.net Direct analysis of amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. Therefore, chemical derivatization is often employed to convert the polar amine groups into less polar, more volatile derivatives. jfda-online.comresearchgate.net

Common derivatization techniques for GC analysis include silylation and acylation. youtube.com Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with active hydrogens in amine and hydroxyl groups to replace them with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Acylation reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), introduce acyl groups. These modifications increase the volatility and thermal stability of the analyte, improving its chromatographic properties. jfda-online.com

The mass spectrometer detector provides structural information based on the fragmentation pattern of the derivatized molecule. This allows for confident identification of the compound and any related impurities. The choice of derivatization reagent can influence the fragmentation, which can be leveraged for more effective structural elucidation. jfda-online.com

Table 3: Common Derivatization Approaches for GC-MS of Amines

| Derivatization Type | Reagent Example | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Increases volatility and thermal stability. sigmaaldrich.com |

| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl | Improves chromatographic properties and can enhance detection. researchgate.net |

The optimization of the derivatization reaction, including temperature, time, and reagent concentration, is critical to ensure complete conversion and avoid artifact formation. sigmaaldrich.comresearchgate.net A validated GC-MS method can provide quantitative information on the purity of this compound and identify volatile impurities that may not be detected by HPLC.

Lack of Specific Research Data for this compound Hinders Detailed Computational Analysis

General principles of computational chemistry, including the application of Density Functional Theory (DFT) for conformational analysis and the study of intramolecular interactions, are widely used for molecules with similar functional groups. For instance, DFT has been effectively employed to investigate the conformational preferences of oligopeptides containing cyclopentane-based amino acids, revealing preferences for specific helical structures in different solvents. Similarly, computational methods are routinely used to analyze reaction pathways, such as the aminolysis of epoxides by amines, by calculating activation barriers for different transition states.

However, without specific studies on this compound, any discussion on its electronic structure, conformational preferences, intramolecular interactions, reaction mechanisms, and catalyst-substrate interactions would be purely hypothetical and not based on published scientific data for this particular molecule. The generation of specific data tables and detailed research findings as requested is therefore not feasible at this time.

Further computational research dedicated to this compound is required to provide the specific insights outlined in the requested article structure. Such studies would need to be performed to generate the necessary data for a comprehensive analysis of its theoretical and computational profile.

No Information Available for "this compound" in the Requested Contexts

Extensive research has been conducted to gather information regarding the chemical compound "this compound" and its roles in various applications as outlined. However, no specific data or research findings could be located for this particular compound within the specified contexts of chemical synthesis, materials science, and mechanistic studies.

The investigation sought to detail its function as:

An intermediate in the synthesis of complex organic molecules.

A ligand in both metal-catalyzed asymmetric catalysis and organocatalysis.

A precursor for advanced materials, such as polymerization initiators.

A component in the development of chemical probes for mechanistic studies.

Despite a thorough search of scientific literature and chemical databases, no publications or data were found that specifically describe the use of "this compound" in these areas. This suggests that the compound is likely not a widely studied or reported agent for these applications.

Therefore, it is not possible to provide a detailed article on the "Role and Applications of this compound in Chemical Synthesis and Materials Science Research" as requested, due to the absence of relevant scientific information.

Future Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Synthetic Routes with Reduced Environmental Footprint

The imperative for green chemistry is steering research towards the development of synthetic pathways that are not only efficient but also environmentally benign. For (1-Aminomethyl-cyclopentyl)-ethyl-amine, this translates into a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

One promising area is the exploration of bio-based synthesis routes. The use of renewable raw materials is a cornerstone of establishing a sustainable chemical industry. nih.govnih.gov Researchers are increasingly looking at microbial factories, such as Escherichia coli and Corynebacterium glutamicum, for the production of diamines from renewable feedstocks. nih.govnih.gov This approach, which includes metabolic engineering and biocatalysis, could be adapted for the synthesis of this compound, potentially offering a more sustainable alternative to conventional chemical methods. nih.gov For instance, engineered enzymatic cascades could be designed to construct the unique cyclopentyl and ethylamine (B1201723) moieties of the target molecule from bio-derived precursors. acs.org

Another key aspect of sustainable synthesis is the adoption of catalytic processes that offer high atom economy and reduce the generation of stoichiometric byproducts. The development of novel catalysts for amination reactions is a vibrant area of research. These catalysts could enable more direct and efficient routes to this compound, avoiding harsh reaction conditions and hazardous reagents. The use of vegetable oil-based feedstocks is also gaining traction for the synthesis of bio-based polymers, and similar principles could be applied to the synthesis of specialty diamines. researchgate.net

The following table summarizes potential sustainable approaches for the synthesis of this compound:

| Approach | Description | Potential Advantages |

| Biocatalysis | Utilization of enzymes or whole-cell microorganisms to catalyze specific steps in the synthesis. | High selectivity, mild reaction conditions, use of renewable feedstocks. |

| Metabolic Engineering | Genetic modification of microorganisms to produce the target diamine from simple sugars or other renewable sources. | Direct production from renewable biomass, potential for cost-effective large-scale production. |

| Green Catalysis | Development of highly active and selective catalysts (e.g., earth-abundant metals) to improve reaction efficiency and reduce waste. | Increased atom economy, lower energy consumption, recyclability of catalysts. |

| Flow Chemistry | Performing reactions in continuous flow reactors instead of traditional batch processes. | Improved safety, better process control, easier scale-up, and potential for higher yields. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the fundamental reactivity of amines is well-established, the unique structural features of this compound, with its primary and secondary amine groups constrained by a cyclopentyl scaffold, may give rise to novel reactivity patterns. Future research will likely focus on harnessing this distinct architecture to achieve unprecedented chemical transformations.

One area of interest is the selective functionalization of the two different amine groups. The development of orthogonal protection and activation strategies would allow for precise control over which nitrogen atom participates in a given reaction, opening up possibilities for the synthesis of complex, multifunctional molecules.

Furthermore, the cyclic nature of the diamine could be exploited in cycloaddition reactions to construct novel heterocyclic systems. For example, N-alkyl-α,β-unsaturated imines, which could be formed from the primary amine group, can undergo [4 + 4] cycloadditions to yield eight-membered diazacyclooctane derivatives. nih.gov Exploring similar cycloaddition pathways with derivatives of this compound could lead to the discovery of new molecular frameworks with interesting properties. nih.gov

The study of acyclic diamino carbenes (ADCs) offers another intriguing avenue. Research has shown that the reaction of diamines with isocyanide gold complexes can lead to the formation of bis-ADC gold compounds or cyclic, dimeric gold complexes, depending on whether the diamine is secondary or primary. nih.gov Investigating the reactivity of this compound in this context could reveal unique coordination chemistry and catalytic applications. nih.gov

Integration of Machine Learning and Artificial Intelligence in Amine Synthesis Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemical syntheses are designed and optimized. These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns and predict reaction outcomes, thereby accelerating the discovery of new and improved synthetic routes.

For the synthesis of this compound, ML algorithms could be employed to:

Predict optimal reaction conditions: By training on existing reaction data, ML models can predict the optimal temperature, pressure, solvent, and catalyst for a given transformation, leading to higher yields and purity. chemrxiv.orgacs.orgfigshare.com

Discover novel synthetic pathways: AI-powered retrosynthesis tools can propose entirely new synthetic routes to the target molecule, potentially uncovering more efficient and sustainable options that a human chemist might overlook.

Design novel catalysts: Machine learning can assist in the high-throughput screening and design of new catalysts with enhanced activity and selectivity for specific amination reactions. unsw.edu.au

A notable example of this approach is the machine learning-driven optimization of a photoredox tertiary amine synthesis, where a Bayesian optimization algorithm was used to explore a large reaction space and identify the optimal conditions for yield and cost. chemrxiv.orgacs.orgfigshare.com Applying similar methodologies to the synthesis of this compound could significantly reduce the experimental effort required to develop a robust and efficient process. chemrxiv.orgacs.orgfigshare.com

The following table illustrates the potential applications of AI and ML in the synthesis of this compound:

| Application | Description | Expected Outcome |

| Retrosynthesis Planning | AI algorithms propose synthetic routes by working backward from the target molecule. | Identification of novel and more efficient synthetic pathways. |

| Reaction Optimization | ML models predict the outcome of reactions under different conditions to identify the optimal parameters. | Maximized yield and purity with minimized experimental effort. |

| Catalyst Design | ML is used to screen virtual libraries of potential catalysts and predict their performance. | Discovery of highly active and selective catalysts for the desired transformations. |

| Solvent Selection | Computational models predict the effect of different solvents on reaction kinetics and outcomes. | Selection of greener and more effective solvents for the synthesis. |

Advancements in In Situ Monitoring and Real-Time Analysis of Amine Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advancements in in-situ monitoring techniques are providing chemists with unprecedented insights into the dynamic changes that occur during a chemical reaction.

The ability to monitor reactions in real-time also opens the door for automated process control, where the reaction conditions can be dynamically adjusted to maintain optimal performance. This is particularly relevant for complex multi-step syntheses where tight control over reaction parameters is essential. In-situ spectroscopy is especially useful when transient and labile intermediate species are involved, as their concentrations might change by the time a sample is analyzed offline. spectroscopyonline.com

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing (1-Aminomethyl-cyclopentyl)-ethyl-amine, and how can purity be ensured?

- Methodological Answer :

- Synthesis Routes : Begin with cyclopentane derivatives as precursors. Use reductive amination or nucleophilic substitution reactions under inert nitrogen atmospheres to minimize oxidation . For example, reacting cyclopentylmethylamine with ethylamine derivatives in anhydrous solvents (e.g., acetonitrile or ether) with catalytic acid/base conditions.

- Purification : Employ column chromatography (silica gel, eluting with methanol/dichloromethane mixtures) or recrystallization from ethanol to isolate the compound. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Purity Validation : Use NMR (¹H/¹³C) to confirm structural integrity and assess impurities. Compare retention times in HPLC with standards from PubChem or NIST databases .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Primary Techniques :

- NMR Spectroscopy : Assign peaks for cyclopentyl protons (δ 1.5–2.0 ppm, multiplet), ethylamine protons (δ 2.7–3.1 ppm), and amine protons (δ 1.2–1.5 ppm, broad). Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode to detect [M+H]⁺. Compare fragmentation patterns with PubChem data (e.g., m/z 203.32 for molecular ion) .

- Cross-Validation : Confirm functional groups via FT-IR (N-H stretch ~3300 cm⁻¹, C-N ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying solvent and temperature conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to test solvents (acetonitrile vs. THF), temperatures (25°C vs. 60°C), and catalyst loadings (e.g., 1–5 mol% Pd/C). Measure yields via gravimetric analysis .

- Kinetic Analysis : Monitor reaction progress with in-situ FT-IR or GC-MS. Calculate activation energy (Eₐ) via the Arrhenius equation to identify rate-limiting steps .

- Contradiction Resolution : If yields plateau at higher temperatures, investigate thermal degradation via TGA or DSC .

Q. How should conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?

- Methodological Answer :

- Data Reconciliation :

Re-run NMR with deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference .

Perform high-resolution MS (HRMS) to confirm molecular formula (C₈H₁₆N₂). Cross-reference with PubChem’s exact mass data (203.32 g/mol) .

Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry .

- Collaborative Validation : Share raw data with peer labs or repositories (e.g., NIST Chemistry WebBook) to verify reproducibility .

Q. What strategies mitigate instability of this compound in aqueous or oxidative environments?

- Methodological Answer :

- Stability Studies :

- Store the compound under nitrogen at –20°C in amber vials to prevent photodegradation .

- Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and monitor decomposition via LC-MS.

- Derivatization : Stabilize the amine group via acetylation (acetic anhydride) or tert-butoxycarbonyl (Boc) protection for long-term storage .

Q. How can computational models predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Mechanics (QM) : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions in silico (e.g., solvation free energy in water vs. DMF) to optimize reaction conditions .

- Validation : Compare predicted reaction pathways (e.g., SN2 vs. E2) with experimental outcomes using kinetic isotope effects (KIE) .

Data Management and Reproducibility

Q. What protocols ensure reproducibility of synthetic and analytical data for this compound?

- Methodological Answer :

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw NMR, MS, and chromatographic data in supplementary materials .

- Independent Replication : Share detailed synthetic protocols (e.g., step-by-step reaction setup, solvent purification methods) via platforms like Protocols.io .

- Error Analysis : Quantify uncertainties in yield calculations (e.g., ±2% via triplicate experiments) and report confidence intervals .

Mechanistic Studies

Q. How can researchers elucidate the reaction mechanism of this compound in catalytic cycles?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled ethylamine to track amine group participation via MS/MS .

- In-Situ Spectroscopy : Employ Raman or UV-Vis to detect intermediates (e.g., imine formation) during catalysis .

- Theoretical Modeling : Map potential energy surfaces (PES) for key transition states using QM/MM hybrid methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。